Cas no 55478-23-4 (Z-L-Dab(Z)-OH)

Z-L-Dab(Z)-OH is a protected derivative of L-2,4-diaminobutyric acid (Dab), featuring a benzyloxycarbonyl (Z) group at the Nα-position and a side-chain Z-protected amine. This compound is commonly employed in peptide synthesis, where selective protection is critical for controlled coupling and deprotection steps. The dual Z-protection ensures stability during solid-phase or solution-phase synthesis, minimizing side reactions. Its high purity and well-defined structure make it suitable for constructing complex peptides, particularly those requiring orthogonal protection strategies. The product is typically used in research and pharmaceutical applications where precise amino acid incorporation is essential. Proper handling under anhydrous conditions is recommended to maintain integrity.
Z-L-Dab(Z)-OH structure
Z-L-Dab(Z)-OH structure
商品名:Z-L-Dab(Z)-OH
CAS番号:55478-23-4
MF:C20H22N2O6
メガワット:386.39800
MDL:MFCD00236965
CID:366005
PubChem ID:7408400

Z-L-Dab(Z)-OH 化学的及び物理的性質

名前と識別子

    • Butanoic acid,2,4-bis[[(phenylmethoxy)carbonyl]amino]-, (S)- (9CI)
    • (2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid
    • NA,G-BIS-Z-L-2,4-DIAMINOBUTYRIC ACID
    • Nα,γ-Bis-Z-L-2,4-diaminobutyric acid
    • Z-Dab(Z)-OH
    • (S)-2,4-Bis-benzyloxycarbonylamino-buttersaeure
    • (S)-2,4-bis-benzyloxycarbonylamino-butyric acid
    • N,N'-Cbz-L-2,4-diaminobutanoic acid
    • CS-0099803
    • N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid
    • (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid
    • 55478-23-4
    • D76027
    • CS-16530
    • Butanoic acid,2,4-bis[[(phenylmethoxy)carbonyl]amino]-,(S)-(9ci)
    • AKOS027340170
    • Nalpha,gamma-Bis-Z-L-2,4-diaminobutyric acid
    • (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoicacid
    • SCHEMBL18063383
    • (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
    • DTXSID60428605
    • MFCD00236965
    • (S)-2,4-bis(benzyloxycarbonylamino)butanoic acid
    • Z-L-Dab(Z)-OH
    • MDL: MFCD00236965
    • インチ: InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
    • InChIKey: NJJLJGVZPXYNGT-KRWDZBQOSA-N
    • ほほえんだ: O=C(O)[C@@H](NC(OCC1=CC=CC=C1)=O)CCNC(OCC2=CC=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 386.14800
  • どういたいしつりょう: 386.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 13
  • 複雑さ: 501
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.281±0.06 g/cm3(Predicted)
  • ふってん: 646.1±55.0 °C(Predicted)
  • PSA: 120.94000
  • LogP: 3.09130

Z-L-Dab(Z)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB312483-5 g
Z-Dab(z)-OH, 95%; .
55478-23-4 95%
5g
€907.20 2023-04-26
eNovation Chemicals LLC
Y1247666-5g
Z-DAB(Z)-OH
55478-23-4 98%
5g
$140 2024-06-06
TRC
D100500-250mg
Z-L-Dab(Z)-OH
55478-23-4
250mg
$224.00 2023-05-18
TRC
D100500-500mg
Z-L-Dab(Z)-OH
55478-23-4
500mg
$339.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-295900A-5 g
Nalpha,gamma-Bis-Z-L-2,4-diaminobutyric acid,
55478-23-4
5g
¥4,701.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-295900-1 g
Nalpha,gamma-Bis-Z-L-2,4-diaminobutyric acid,
55478-23-4
1g
¥1,166.00 2023-07-11
1PlusChem
1P00DHCK-25g
Z-DAB(Z)-OH
55478-23-4 ≥ 99% (HPLC)
25g
$1640.00 2023-12-16
Ambeed
A235556-100mg
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
55478-23-4 98%
100mg
$5.0 2024-04-18
eNovation Chemicals LLC
Y1247666-100mg
Z-DAB(Z)-OH
55478-23-4 98%
100mg
$55 2024-06-06
eNovation Chemicals LLC
Y1247666-250mg
Z-DAB(Z)-OH
55478-23-4 98%
250mg
$55 2024-06-06

Z-L-Dab(Z)-OH 関連文献

Z-L-Dab(Z)-OHに関する追加情報

Z-L-Dab(Z)-OH: A Comprehensive Overview

Z-L-Dab(Z)-OH, also known by its CAS number 55478-23-4, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the details of Z-L-Dab(Z)-OH, exploring its structure, synthesis, applications, and the latest research findings.

The name Z-L-Dab(Z)-OH is derived from its structural composition. The "Z" designation refers to the stereochemistry of the double bond in the molecule, indicating a specific configuration that plays a crucial role in its chemical reactivity and biological activity. The "L" denotes the configuration of the amino acid component within the molecule, which is essential for understanding its interaction with biological systems. The "Dab" stands for 2,4-diaminobutyric acid, a derivative of the amino acid glycine, while the "(Z)-OH" signifies the hydroxyl group attached to the double bond in a specific geometric arrangement.

Recent studies have highlighted the importance of Z-L-Dab(Z)-OH in peptide synthesis and drug discovery. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex peptide structures with defined stereochemistry. Its ability to form stable amide bonds under mild conditions makes it an attractive candidate for use in solid-phase peptide synthesis (SPPS), a widely used technique in medicinal chemistry.

In addition to its role in peptide synthesis, Z-L-Dab(Z)-OH has been explored for its potential in catalysis. Scientists have reported that this compound can act as a chiral auxiliary in asymmetric catalysis, facilitating the enantioselective formation of various organic compounds. This application is particularly valuable in the pharmaceutical industry, where the production of enantiomerically pure compounds is crucial for drug efficacy and safety.

The synthesis of Z-L-Dab(Z)-OH involves a multi-step process that combines principles from organic chemistry and biochemistry. The starting material is typically derived from natural amino acids, which undergo a series of transformations to introduce the desired functional groups and stereochemistry. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly methods for producing Z-L-Dab(Z)-OH, reducing costs and minimizing waste.

One of the most promising areas of research involving Z-L-Dab(Z)-OH is its application in bioconjugation chemistry. This compound has been used as a linker in the construction of bioconjugates, such as antibody-drug conjugates (ADCs), which are revolutionizing cancer therapy. By incorporating Z-L-Dab(Z)-OH into these systems, researchers have achieved improved stability and targeting efficiency, paving the way for next-generation therapeutic agents.

Moreover, Z-L-Dab(Z)-OH has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have demonstrated that films made from Z-L-Dab(Z)-OH derivatives exhibit excellent charge transport properties, making them suitable for applications such as flexible displays and photovoltaic cells.

In conclusion, Z-L-Dab(Z)-OH (CAS No 55478-23-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its role as a building block in peptide synthesis, chiral auxiliary in catalysis, linker in bioconjugation chemistry, and material for organic electronics underscores its significance in modern research. As ongoing studies continue to uncover new functionalities and applications for this compound, Z-L-Dab(Z)-OH is poised to make even greater contributions to scientific advancement.

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Amadis Chemical Company Limited
(CAS:55478-23-4)Z-L-Dab(Z)-OH
A1165288
清らかである:99%/99%
はかる:1g/5g
価格 ($):156.0/538.0